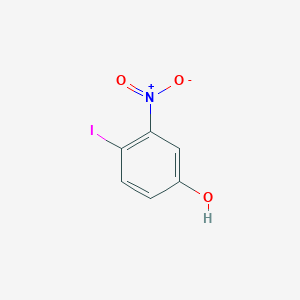![molecular formula C6H12O3 B053745 2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol CAS No. 124353-41-9](/img/structure/B53745.png)
2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Anhydro-2,5-dideoxyhexitol is a chemical compound with the molecular formula C6H12O3. It is also known by other names such as 2,5-Anhydro-3,4-dideoxyhexitol and 2,5-dihydroxymethyltetrahydrofuran . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring with two hydroxymethyl groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Anhydro-2,5-dideoxyhexitol typically involves the reduction of 5-hydroxymethylfurfural (HMF) under specific conditions. The process includes hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Raney nickel. The reaction is carried out in the presence of hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 3,4-Anhydro-2,5-dideoxyhexitol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The industrial process also involves rigorous quality control measures to maintain consistency in the product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Anhydro-2,5-dideoxyhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3,4-Anhydro-2,5-dideoxyhexitol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Anhydro-3,4-dideoxyhexitol: A closely related compound with similar chemical properties.
2,5-dihydroxymethyltetrahydrofuran: Another compound with a tetrahydrofuran ring and hydroxymethyl groups.
Uniqueness
3,4-Anhydro-2,5-dideoxyhexitol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
124353-41-9 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2 |
InChI-Schlüssel |
ITBNIVCUAYRSFW-UHFFFAOYSA-N |
SMILES |
C(CO)C1C(O1)CCO |
Kanonische SMILES |
C(CO)C1C(O1)CCO |
Synonyme |
2,3-Oxiranediethanol (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)












